molecular formula C19H24N2O3S B4607431 N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4607431
M. Wt: 360.5 g/mol
InChI Key: LPQDUMCSEXOKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound known for its unique structure and properties It belongs to the class of benzamides and is characterized by the presence of a butyl group attached to a phenyl ring, along with a methylsulfonyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves the reaction of 4-butylaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the amide bond. The methylsulfonyl group is introduced via a subsequent reaction with methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
  • N-(4-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide stands out due to the presence of the butyl group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research domains .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-5-8-15-11-13-16(14-12-15)20-19(22)17-9-6-7-10-18(17)21(2)25(3,23)24/h6-7,9-14H,4-5,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQDUMCSEXOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.